(R)-2-(Methoxymethyl)pyrrolidine
Overview
Description
(R)-2-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and as a building block for various chemical compounds. The molecule contains a pyrrolidine ring, which is a five-membered heterocyclic amine, and a methoxymethyl substituent, which can influence the reactivity and stereochemistry of the compound.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound with a similar pyrrolidine structure, was achieved through an asymmetric 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . Additionally, the synthesis of 3-[(1-[11C]methyl-2(S)-pyrrolidinyl)methoxy]pyridine and its (R) enantiomer, which also contain the pyrrolidine ring, was performed by N-alkylation of the corresponding N-desmethyl precursor . These methods highlight the versatility of pyrrolidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined using single-crystal X-ray diffraction analysis . This analysis provides detailed information about the stereochemistry and conformation of the pyrrolidine ring, which is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes, leading to pyrido[1,2-a]benzimidazole derivatives, demonstrates the reactivity of pyridine derivatives, which can be related to the reactivity of pyrrolidine derivatives in forming complex heterocyclic structures . Moreover, the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary shows the utility of pyrrolidine derivatives in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the crystal structure of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's solubility, melting point, and stability . These properties are essential for the practical application of pyrrolidine derivatives in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Synthesis of Enantiomeric Pairs of Pyrrolidines : Yamamoto et al. (1993) described the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines from 2,5-bis(methoxymethyl) and 2,5-bis(methoxymethoxymetbyl) pyrrolidines (Yamamoto et al., 1993).
Asymmetric Alkylation of Carboxamides : Kawanami et al. (1984) demonstrated the use of trans-2,5-bis(methoxymethyl)pyrrolidines as chiral auxiliaries for the asymmetric alkylation of carboxamide enolates, achieving high stereoselectivity (Kawanami et al., 1984).
Asymmetric Synthesis of Cyclohexanones : Tamura et al. (1990) explored the asymmetric conjugate addition of R2CuLi to cyclohexanones using (S)-2-((2-(Methoxymethyl)-1-pyrrolidinyl)-methyl)-2-cyclohexen-1-one (Tamura et al., 1990).
Diels-Alder Reaction : Enders et al. (1992) utilized 3-[(S)-2-(methoxymethyl)pyrrolidin-1yl]-1,3-butadiene for the Diels-Alder reaction with 2-aryl-1-nitroethenes, leading to enantiomerically pure 4-nitrocyclohexanones (Enders et al., 1992).
Synthesis of Aminofluorosulphurane : Hann and Sampson (1989) reported on (S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).
Antiinflammatory Activities : Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones with N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-o ne showing promise as antiinflammatory agents (Ikuta et al., 1987).
Enantiospecific Synthesis of CCK Antagonists : Manfre and Pulicani (1994) conducted enantiospecific synthesis of pyrrolidine derivatives like RP 66803, a CCK antagonist, using anodic methoxylation (Manfre & Pulicani, 1994).
Highly Stereoselective Synthesis of Nitroxides : Shibata et al. (2000) used (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine for the stereoselective synthesis of C2-chiral and meso nitroxides (Shibata et al., 2000).
Chiral Catalyst Ligands : Shi et al. (1995) synthesized chiral C2-symmetrical 2,5-disubstituted pyrrolidine derivatives as ligands in reactions with arylaldehydes (Shi et al., 1995).
Safety And Hazards
“®-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
Pyrrolidine and its derivatives, including “®-2-(Methoxymethyl)pyrrolidine”, continue to be of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine | |
CAS RN |
84025-81-0 | |
Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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